molecular formula C12H16N2O3 B12897967 3-Hydroxy-2-(5-methyl-1,2-oxazol-3-yl)octahydro-1H-isoindol-1-one CAS No. 143807-18-5

3-Hydroxy-2-(5-methyl-1,2-oxazol-3-yl)octahydro-1H-isoindol-1-one

Cat. No.: B12897967
CAS No.: 143807-18-5
M. Wt: 236.27 g/mol
InChI Key: VARDGPCHDWVGCB-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(5-methylisoxazol-3-yl)octahydro-1H-isoindol-1-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, an isoxazole ring, and an isoindoline structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(5-methylisoxazol-3-yl)octahydro-1H-isoindol-1-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the synthesis might start with the preparation of the isoxazole ring through a cycloaddition reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(5-methylisoxazol-3-yl)octahydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the isoxazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dehydroxylated or reduced isoxazole derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-(5-methylisoxazol-3-yl)octahydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(5-methylisoxazol-3-yl)octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and isoxazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact mechanism would depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-methylisoxazole: Shares the isoxazole ring but lacks the isoindoline structure.

    2-(5-Methylisoxazol-3-yl)octahydro-1H-isoindol-1-one: Similar structure but without the hydroxy group.

    3-Amino-5-methylisoxazole: Contains an amino group instead of a hydroxy group.

Uniqueness

3-Hydroxy-2-(5-methylisoxazol-3-yl)octahydro-1H-isoindol-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

143807-18-5

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-hydroxy-2-(5-methyl-1,2-oxazol-3-yl)-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one

InChI

InChI=1S/C12H16N2O3/c1-7-6-10(13-17-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h6,8-9,11,15H,2-5H2,1H3

InChI Key

VARDGPCHDWVGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C3CCCCC3C2=O)O

Origin of Product

United States

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